

An In-depth Technical Guide to the Synthesis and Characterization of (R)-Dabelotine

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Compound of Interest

Compound Name: (R)-Dabelotine

Cat. No.: B1669738

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No publicly available scientific literature or documentation could be found for a compound named "**(R)-Dabelotine**." The information presented in this guide pertains to (R)-(-)-1-(benzofuran-2-yl)-2-propylaminopentane, a compound also known by the designation (-)-BPAP. It is presumed that "**(R)-Dabelotine**" may be an alternative or internal identifier for this molecule.

Introduction

(R)-(-)-1-(benzofuran-2-yl)-2-propylaminopentane, hereafter referred to as **(R)-Dabelotine**, is a selective catecholaminergic and serotonergic activity enhancer.^[1] It has been investigated for its potential therapeutic effects in mood disorders and as a candidate for the symptomatic treatment of early Parkinson's disease.^{[1][2]} This technical guide provides a comprehensive overview of the enantioselective synthesis of **(R)-Dabelotine**, its analytical characterization, and its mechanism of action.

Synthesis of (R)-Dabelotine

The enantioselective synthesis of **(R)-Dabelotine** has been described, confirming its absolute configuration as (R) through X-ray crystallographic analysis.^[3] The synthetic strategy involves the coupling of benzofuran with a chiral synthon, followed by subsequent chemical modifications.^[3]

Synthetic Pathways

Two primary synthetic approaches have been outlined for the preparation of **(R)-Dabelotine**:^[3]

- Pathway A: Coupling of benzofuran with (R)-N-tosyl-2-propylaziridine.
- Pathway B: Coupling of benzofuran with (R)-N-methoxy-N-methylnorvalinamide.

Experimental Protocol: Illustrative Synthesis

The following is an illustrative experimental protocol based on the reported synthetic strategies. ^[3] Specific reaction conditions, solvents, and purification methods would require further optimization based on laboratory-specific equipment and reagents.

Step 1: Coupling Reaction

- To a solution of benzofuran in an appropriate aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon), add a strong base (e.g., n-butyllithium) at a low temperature (e.g., -78 °C) to deprotonate the benzofuran.
- To this solution, add the chiral synthon ((R)-N-tosyl-2-propylaziridine or (R)-N-methoxy-N-methylnorvalinamide) dropwise while maintaining the low temperature.
- Allow the reaction mixture to slowly warm to room temperature and stir for a specified period to ensure complete reaction.
- Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure to obtain the crude coupling product.

Step 2: Modification of the Coupling Product

- The resulting intermediate from Step 1 undergoes further chemical modifications to yield the final **(R)-Dabelotine**. These modifications may include deprotection of the amine and other necessary transformations.

- The specific reagents and conditions for these modifications will depend on the chosen synthetic pathway and the nature of the intermediate.

Step 3: Purification and Isolation

- The final product is purified using standard techniques such as column chromatography on silica gel.
- The purity of the isolated **(R)-Dabelotine** is assessed by analytical methods such as HPLC and NMR.

Characterization of **(R)-Dabelotine**

The characterization of **(R)-Dabelotine** involves a combination of spectroscopic and analytical techniques to confirm its chemical structure, purity, and biological activity.

Physicochemical and Spectroscopic Data

Parameter	Description
Molecular Formula	C ₁₇ H ₂₃ NO
Molecular Weight	257.37 g/mol
Stereochemistry	(R)-enantiomer
Confirmation of Structure	The absolute configuration of (-)-BPAP was confirmed as (R) by X-ray crystallographic analysis. ^[3]
Analytical Techniques	High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹ H and ¹³ C), Mass Spectrometry (MS), and X-ray Crystallography are used for structural elucidation and purity assessment.

Biological Activity Characterization

The biological activity of **(R)-Dabelotine** has been characterized through its interaction with monoamine transporters.

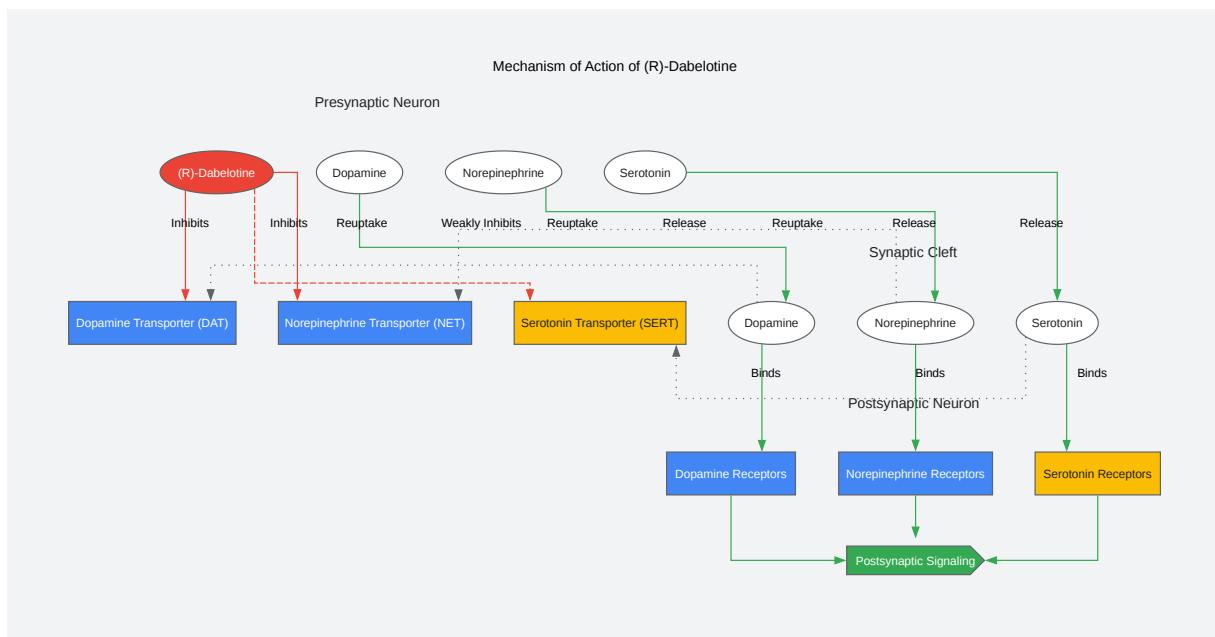
Assay	IC ₅₀ (nM)
[³ H]dopamine uptake inhibition (hDAT)	42 ± 9
[³ H]norepinephrine uptake inhibition (hNET)	52 ± 19
[³ H]serotonin uptake inhibition (hSERT)	640 ± 120

Data obtained from studies on human embryonic kidney 293 (HEK 293) cells expressing the respective human transporters.[\[1\]](#)

Mechanism of Action

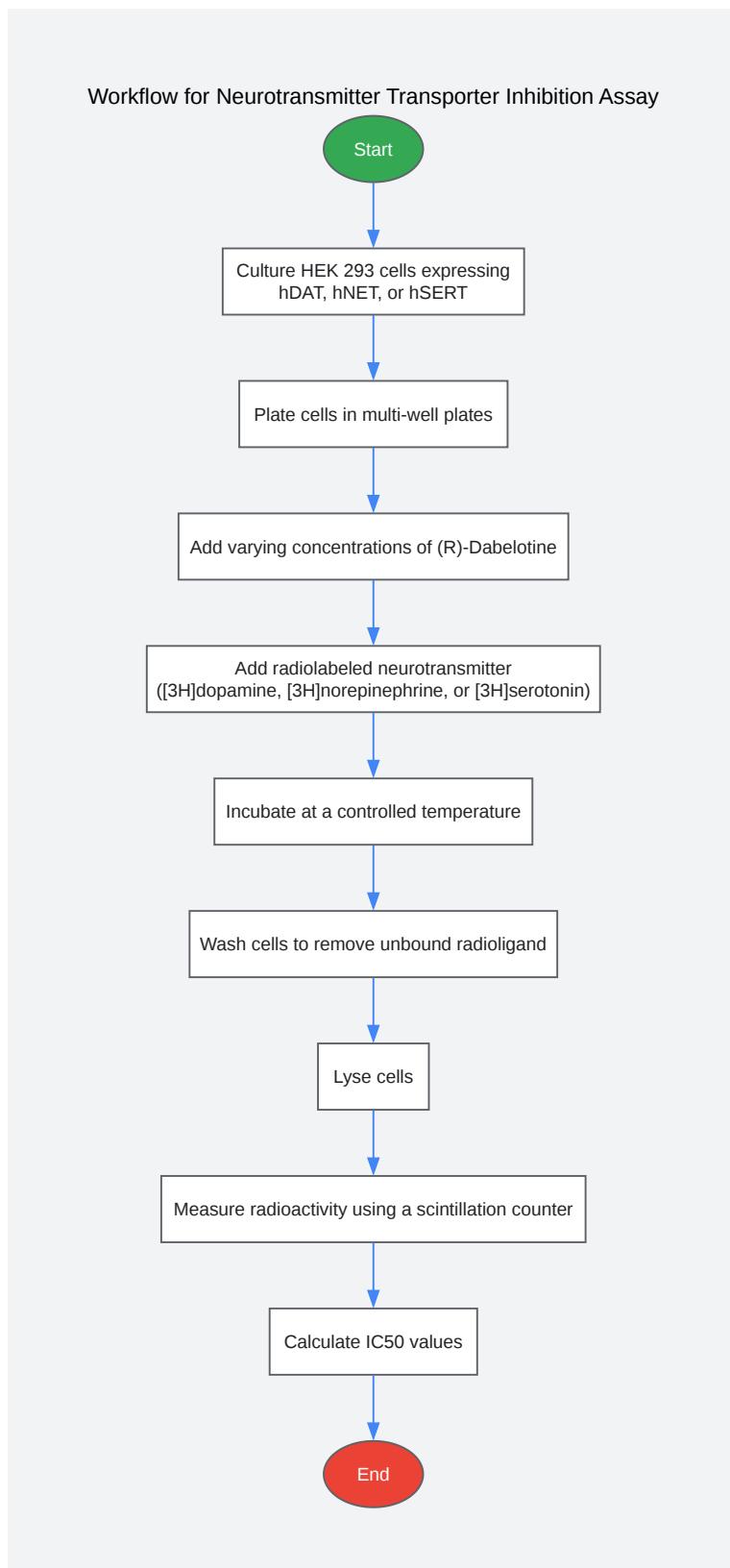
(R)-Dabelotine acts as a catecholaminergic and serotonergic activity enhancer by inhibiting the reuptake of dopamine and norepinephrine, and to a lesser extent, serotonin.[\[1\]](#) This leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling.

Signaling Pathway Diagram

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Caption: **(R)-Dabelotoline** inhibits monoamine transporters.

Experimental Workflow for Transporter Inhibition Assay



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Caption: Neurotransmitter uptake inhibition assay workflow.

Conclusion

(R)-Dabelotine, or (R)-(-)-1-(benzofuran-2-yl)-2-propylaminopentane, is a promising molecule with a well-defined enantioselective synthesis and a characterized mechanism of action as a monoamine reuptake inhibitor. This guide provides foundational information for researchers and professionals involved in the development of novel therapeutics for neurological and mood disorders. Further research into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in preclinical and clinical models, is warranted.

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